molecular formula C21H17N3O B2387969 4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one CAS No. 708284-62-2

4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one

Cat. No.: B2387969
CAS No.: 708284-62-2
M. Wt: 327.387
InChI Key: CEVLVWKLFYVNIV-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one (CAS: 708284-62-2) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 4 with a benzimidazole moiety and at position 1 with a 1-naphthyl group . Its molecular formula is C₂₂H₁₇N₃O, with a molecular weight of 339.40 g/mol.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-naphthalen-1-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-20-12-15(21-22-17-9-3-4-10-18(17)23-21)13-24(20)19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15H,12-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVLVWKLFYVNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one (CAS Number: 708284-62-2) is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H17N3O
  • Molecular Weight : 341.38 g/mol
  • Structural Formula :
4 1H Benzimidazol 2 yl 1 1 naphthyl pyrrolidin 2 one\text{4 1H Benzimidazol 2 yl 1 1 naphthyl pyrrolidin 2 one}

Structural Analysis

The compound features a benzimidazole ring fused with a pyrrolidine moiety and an naphthyl group, which contributes to its biological activity. The presence of nitrogen atoms in the benzimidazole and pyrrolidine rings enhances its potential interactions with biological targets.

Pharmacological Properties

Research indicates that benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that certain benzimidazole compounds exhibit effective inhibition against various Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Benzimidazole derivatives are recognized for their potential in cancer therapy. Their ability to induce apoptosis in cancer cells has been documented in several studies .
  • Anti-inflammatory Effects : Some compounds within this class demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The following table summarizes key findings related to SAR:

Structure FeatureBiological ActivityReference
Benzimidazole RingAntimicrobial, Anticancer
Pyrrolidine MoietyAnalgesic, Anti-inflammatory
Naphthyl GroupEnhanced potency against specific pathogens

Antimicrobial Evaluation

A study conducted by Kathrotiya and Patel synthesized various benzimidazole derivatives, including those similar to this compound. They evaluated the antimicrobial activity using the broth microdilution method, revealing promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 250 μg/ml .

Anticancer Potential

In vitro studies have demonstrated that compounds similar to this compound possess significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values indicating effective growth inhibition in breast cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Method (Key Reagents)
4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one 1-Naphthyl C₂₂H₁₇N₃O 339.40 708284-62-2 Condensation of 1-naphthylamine derivatives with 1,2-diaminobenzene
4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one 3-Methylphenyl C₁₈H₁₇N₃O 291.35 Not Provided Reflux with HCl and 1,2-diaminobenzene
4-(1H-Benzoimidazol-2-yl)-1-phenyl-pyrrolidin-2-one Phenyl C₁₇H₁₅N₃O 277.32 380561-11-5 Similar condensation methods
4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one 2-Methylphenyl (o-tolyl) C₁₈H₁₇N₃O 291.35 491874-24-9 Not explicitly described; likely SNAr or condensation
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one Benzyl C₁₈H₁₇N₃O 291.35 847396-32-1 Alkylation of pyrrolidinone precursors

Substituent Effects on Physicochemical Properties

  • For example: 1-Naphthyl derivative: Estimated logP ≈ 3.5–4.0 (due to aromatic bulk). Phenyl derivative: logP ≈ 2.8–3.2 . Benzyl derivative: logP ≈ 2.5–3.0 .
  • Molecular Weight : The naphthyl analog has the highest molecular weight (339.40 vs. 277.32 for the phenyl derivative), which may impact bioavailability.
  • Hydrogen Bonding: All compounds have similar H-bond donors (1–2) and acceptors (3–4), but steric effects from bulkier substituents (e.g., naphthyl) could hinder interactions with biological targets.

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